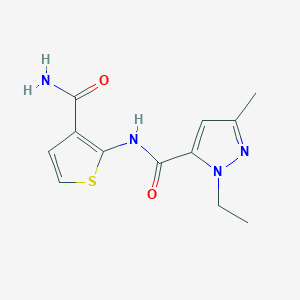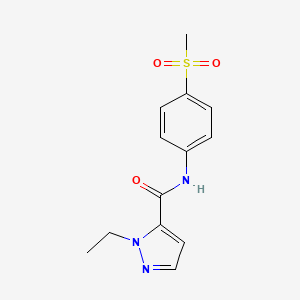
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (1-EPMPC) is a synthetic compound that has recently been studied for its potential applications in medicinal chemistry. 1-EPMPC is a novel molecule that has been identified as a promising lead compound for the development of new drugs. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, the compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential to treat various types of cancer, including breast cancer, prostate cancer, and lung cancer. The compound has also been found to possess anti-tumor activity in vitro and in vivo. Furthermore, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been shown to possess anti-bacterial and anti-fungal activities, as well as anti-viral activity against human immunodeficiency virus (HIV-1).
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has not been fully elucidated. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes and/or receptors. For example, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of pro-inflammatory mediators. In addition, the compound has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays an important role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to possess anti-tumor activity in vitro and in vivo. Furthermore, the compound has been found to inhibit the activity of certain enzymes and/or receptors involved in the regulation of inflammatory responses, such as cyclooxygenase and nuclear factor-kappa B.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high degree of purity. In addition, the compound is stable and can be stored for long periods of time. However, there are some limitations to the use of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in laboratory experiments. The compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, the compound has a low solubility in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several potential future directions for research and development. The compound could be further studied for its potential applications in the treatment of various types of cancer. In addition, the compound could be studied for its potential use in combination therapies with other compounds. Furthermore, the compound could be studied for its potential use in the treatment of infectious diseases, such as HIV-1. Finally, the compound could be studied for its potential use in the development of novel drugs.
Synthesemethoden
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is synthesized using a condensation reaction between ethyl 4-methanesulfonylphenyl pyrazole-5-carboxylate and 1-ethyl-1H-pyrazole-5-carboxamide. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 70°C. The reaction is completed in a few hours and yields a white solid product. The purity of the product can be determined by thin-layer chromatography.
Eigenschaften
IUPAC Name |
2-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-12(8-9-14-16)13(17)15-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHNOQJUOAJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
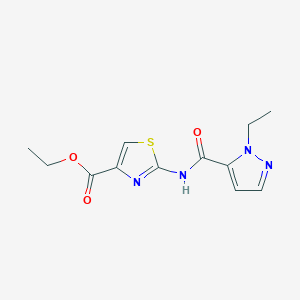
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)
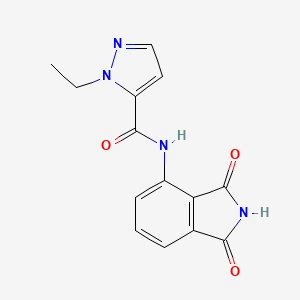

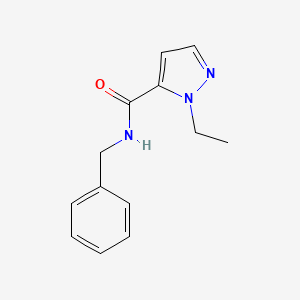
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
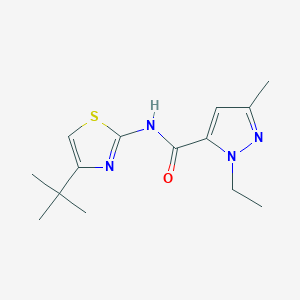

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
